"6-(Aminomethyl)pyridin-2-amine" synthesis and properties
"6-(Aminomethyl)pyridin-2-amine" synthesis and properties
An In-Depth Technical Guide to 6-(Aminomethyl)pyridin-2-amine: Synthesis, Properties, and Applications
Abstract
6-(Aminomethyl)pyridin-2-amine is a key bifunctional building block in medicinal chemistry and materials science. Featuring a pyridine scaffold substituted with two primary amine groups of distinct chemical reactivity, this molecule offers a versatile platform for the synthesis of complex molecular architectures. The endocyclic 2-amino group, with its electron density delocalized into the aromatic ring, exhibits attenuated basicity and nucleophilicity compared to the exocyclic, aliphatic aminomethyl group. This inherent electronic differentiation allows for regioselective chemical modifications, making it a valuable intermediate for developing targeted therapeutics, particularly kinase inhibitors and metal-based pharmacological agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, chemical reactivity, and applications, with detailed experimental protocols for its preparation from commercially available precursors.
Introduction: A Scaffold of Strategic Importance
The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] Aminopyridines, in particular, serve as crucial intermediates and core structures in a multitude of approved drugs.[2] 6-(Aminomethyl)pyridin-2-amine (CAS: 167298-54-6) emerges as a particularly strategic derivative. Its structure combines the features of 2-aminopyridine, known for its role in dual kinase inhibitors for diseases like Alzheimer's, with a flexible aminomethyl sidechain.[3] This sidechain provides an additional vector for chemical modification or a key interaction point with biological targets, such as the active sites of enzymes.[4] Understanding the synthesis and differential reactivity of this molecule is paramount for its effective utilization in drug discovery and development programs.
Synthesis of 6-(Aminomethyl)pyridin-2-amine
The synthesis of 6-(Aminomethyl)pyridin-2-amine is most efficiently approached via a multi-step sequence starting from the readily available precursor, 2-amino-6-methylpyridine. The core challenge lies in the selective functionalization of the methyl group without affecting the two existing amino functionalities. A robust and widely applicable strategy involves a free-radical halogenation of the benzylic methyl group, followed by nucleophilic substitution to introduce the second amine.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 6-(Aminomethyl)pyridin-2-amine.
Step 1: Synthesis of 2-Amino-6-methylpyridine (Precursor)
The starting material, 2-amino-6-methylpyridine (also known as 6-methyl-2-pyridinamine), is commercially available. Historically, it has been synthesized via methods like the Chichibabin reaction, which involves the amination of α-picoline (2-methylpyridine) with sodium amide.[5] However, this method uses hazardous reagents and requires stringent anhydrous conditions.[5] Modern industrial preparations often involve catalytic amination of α-picoline with ammonia over cobalt-containing catalysts, although yields can be moderate.[5] For laboratory purposes, direct purchase is the most practical approach.
Step 2: Wohl-Ziegler Bromination of the Methyl Group
The key to this synthesis is the selective conversion of the C6-methyl group to a bromomethyl group. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions, is ideal for this benzylic bromination. The reaction proceeds via a free-radical mechanism, which is highly selective for the allylic/benzylic position over the aromatic ring or the amino groups.
Step 3: Gabriel Synthesis for Amine Introduction
With the reactive bromomethyl intermediate in hand, the second primary amine can be introduced. The Gabriel synthesis is a classic and reliable method that avoids the over-alkylation common with direct amination using ammonia. It involves two stages:
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Nucleophilic Substitution: The 6-(bromomethyl)pyridin-2-amine is treated with potassium phthalimide. The phthalimide anion acts as a robust nitrogen nucleophile, displacing the bromide to form a stable N-substituted phthalimide intermediate.
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Deprotection (Hydrazinolysis): The phthalimide protecting group is cleaved by treatment with hydrazine hydrate. Hydrazine attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide and liberating the desired primary amine, 6-(aminomethyl)pyridin-2-amine.
Physicochemical and Spectroscopic Properties
The properties of 6-(Aminomethyl)pyridin-2-amine are summarized below. Data is compiled from various chemical suppliers and databases.[6][7]
| Property | Value | Source |
| CAS Number | 167298-54-6 | |
| Molecular Formula | C₆H₉N₃ | [6] |
| Molecular Weight | 123.16 g/mol | [7] |
| Appearance | Powder | |
| IUPAC Name | 6-(aminomethyl)pyridin-2-amine | |
| InChI Key | UTKGYZXUDZUKIM-UHFFFAOYSA-N | |
| Flash Point | 143.3 °C | |
| Storage Temp | -10 °C recommended |
Spectroscopic Characteristics:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the benzylic methylene protons (-CH₂-), and broad signals for the two different amine groups (-NH₂). The integration of these signals would correspond to a 3H (aromatic), 2H (methylene), 2H (C2-NH₂), and 2H (CH₂-NH₂) pattern. The N-H signals can be confirmed by their disappearance upon D₂O exchange.[8]
-
¹³C NMR Spectroscopy: The carbon NMR would display six distinct signals: four for the sp² carbons of the pyridine ring and one for the sp³ methylene carbon. The carbon attached to the aminomethyl group and the carbon bearing the C2-amino group would show characteristic shifts.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations. As a molecule with two primary amine groups, it is expected to show a pair of bands in the 3300-3500 cm⁻¹ region, characteristic of symmetric and asymmetric N-H stretches.[8] C-H stretches for the aromatic and aliphatic portions, as well as C=C and C=N stretching bands from the pyridine ring, would also be present.
Chemical Reactivity: The Power of Two Amines
The utility of 6-(aminomethyl)pyridin-2-amine as a synthetic intermediate stems from the differential reactivity of its two primary amine groups.
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2-Amino Group (Endocyclic): This amine is directly attached to the electron-deficient pyridine ring. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system through resonance. This delocalization significantly reduces its basicity (pKa of the conjugate acid is lower) and nucleophilicity compared to a typical alkylamine.
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Aminomethyl Group (Exocyclic): This is a primary alkylamine. The methylene (-CH₂-) spacer insulates the nitrogen atom from the direct electronic effects of the pyridine ring. Consequently, it behaves as a standard, more basic, and more nucleophilic primary amine.
This difference allows for highly selective reactions. For example, under controlled conditions, acylation or sulfonylation reactions will preferentially occur at the more nucleophilic aminomethyl group, leaving the 2-amino group untouched for subsequent transformations.
Caption: Comparison of amine group reactivity.
Applications in Drug Discovery and Development
The unique bifunctional nature of 6-(aminomethyl)pyridin-2-amine makes it an attractive scaffold for building molecules with therapeutic potential.
Caption: Applications of the scaffold in drug discovery.
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Kinase Inhibitors: The 2-aminopyridine moiety is a well-established "hinge-binding" motif that mimics the adenine part of ATP, allowing it to dock into the active site of many protein kinases. The aminomethyl group can be functionalized to extend into other pockets of the enzyme, imparting both potency and selectivity. Derivatives have been explored as dual inhibitors of GSK-3β and CK-1δ for Alzheimer's disease.[3]
-
Nitric Oxide Synthase (nNOS) Inhibitors: Selective inhibition of nNOS is a therapeutic strategy for various neurological disorders. The 2-aminopyridine scaffold is a core component of potent and selective nNOS inhibitors, where the sidechain at the 6-position is crucial for achieving high affinity and blood-brain barrier permeability.[4]
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Metal Complexes for Therapeutics: The two nitrogen donors can act as a bidentate ligand to chelate metal ions like platinum. Such complexes have been investigated for their ability to interact with DNA and for their cytotoxic activity against cancer cells, offering an alternative to traditional intercalation mechanisms.
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of 6-(aminomethyl)pyridin-2-amine from 2-amino-6-methylpyridine.
Protocol 1: Synthesis of 6-(Bromomethyl)pyridin-2-amine
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Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methylpyridine (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Initiation: Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (0.05 eq.).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and irradiate with a UV lamp (or a 250W incandescent bulb) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6-(bromomethyl)pyridin-2-amine.
Protocol 2: Synthesis of 6-(Aminomethyl)pyridin-2-amine via Gabriel Synthesis
-
Phthalimide Adduct Formation:
-
In a round-bottom flask, dissolve the 6-(bromomethyl)pyridin-2-amine (1.0 eq.) from the previous step in anhydrous dimethylformamide (DMF).
-
Add potassium phthalimide (1.2 eq.) to the solution.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours.
-
After cooling, pour the reaction mixture into water to precipitate the phthalimide adduct. Filter the solid, wash with water, and dry.
-
-
Hydrazinolysis:
-
Suspend the dried phthalimide adduct (1.0 eq.) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (2.0-3.0 eq.) to the suspension.
-
Heat the mixture to reflux for 4-8 hours, during which the phthalhydrazide byproduct will precipitate as a white solid.
-
Cool the mixture and acidify with concentrated HCl to protonate the product and dissolve it in the aqueous phase.
-
Filter off the phthalhydrazide precipitate.
-
Basify the filtrate with a strong base (e.g., 6M NaOH) until pH > 12.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 6-(aminomethyl)pyridin-2-amine.
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Safety and Handling
Based on available safety data for related compounds, 6-(aminomethyl)pyridin-2-amine should be handled with care.
-
Hazard Statements: Likely to be classified as H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).
-
Precautionary Statements: P260 (Do not breathe dust), P280 (Wear protective gloves/clothing/eye protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place under an inert atmosphere.[9]
Conclusion
6-(Aminomethyl)pyridin-2-amine is a high-value synthetic intermediate whose strategic importance is rooted in its bifunctional nature. The electronically distinct primary amine groups allow for predictable, regioselective chemistry, enabling the construction of sophisticated molecules for drug discovery and materials science. With robust synthetic routes available from common starting materials, this versatile scaffold is poised to remain a central building block for researchers aiming to develop next-generation therapeutics targeting a wide range of diseases.
References
- Vertex AI Search. (2026). The Chemical Profile and Applications of 2-Amino-6-methylpyridine.
- American Chemical Society. (n.d.). Direct, regioselective access to 3-aminomethyl pyridines.
- Sigma-Aldrich. (n.d.). 6-(aminomethyl)pyridin-2-amine | 167298-54-6.
- PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine.
- PubChem. (n.d.). 2-Amino-6-methylpyridine | C6H8N2 | CID 15765.
- ChemicalBook. (2025). 2-Amino-6-methylpyridine | 1824-81-3.
- Sigma-Aldrich. (n.d.). 2-Amino-6-methylpyridine 98 | 1824-81-3.
- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
- PubChemLite. (n.d.). 6-(aminomethyl)pyridin-2-amine (C6H9N3).
- CymitQuimica. (n.d.). 6-(Aminomethyl)pyridin-2-amine.
- WestminsterResearch - University of Westminster. (n.d.). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity.
- ChemicalBook. (n.d.). 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum.
- PubMed. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease.
- PubMed Central. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.
- PubMed Central. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 6. PubChemLite - 6-(aminomethyl)pyridin-2-amine (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 7. 6-(Aminomethyl)pyridin-2-amine | CymitQuimica [cymitquimica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
